molecular formula C8H6FeNO5 B11755343 ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III)

((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III)

Cat. No.: B11755343
M. Wt: 251.98 g/mol
InChI Key: IOCNCYBKRUIJCA-UHFFFAOYSA-K
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Description

((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III): is a coordination compound where iron is in the +3 oxidation state. This compound is of interest due to its potential applications in various fields such as catalysis, medicine, and materials science. The presence of both amino and carboxylate groups in the ligand structure allows for versatile coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) typically involves the reaction of iron(III) salts with the appropriate ligand under controlled conditions. One common method is:

    Ligand Preparation: The ligand, 2-amino-4-carboxylatobenzoic acid, is prepared by nitration of 2-aminobenzoic acid followed by reduction and carboxylation.

    Complex Formation: The ligand is then reacted with an iron(III) salt, such as iron(III) chloride, in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C) with constant stirring.

    Isolation and Purification: The resulting complex is isolated by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pH, concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) can undergo various chemical reactions, including:

    Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.

    Substitution Reactions: Ligands coordinated to the iron center can be replaced by other ligands through substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of iron hydroxides and free ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, ascorbic acid.

    Substitution Reagents: Various ligands such as phosphines, amines, and carboxylates.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Formation of iron(IV) or iron(V) complexes.

    Reduction: Formation of iron(II) complexes.

    Substitution: New iron-ligand complexes with different properties.

    Hydrolysis: Iron hydroxides and free 2-amino-4-carboxylatobenzoic acid.

Scientific Research Applications

Chemistry

    Catalysis: ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) is used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Material Science: The compound is explored for its potential in the synthesis of advanced materials with specific magnetic and electronic properties.

Biology and Medicine

    Drug Development: The compound’s coordination chemistry is studied for designing new drugs with improved efficacy and reduced side effects.

    Biochemical Studies: It is used as a model compound to study iron’s role in biological systems, including enzyme function and electron transport.

Industry

    Environmental Applications: The compound is investigated for its potential in environmental remediation, such as the removal of pollutants from water.

    Manufacturing: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) exerts its effects depends on its application:

    Catalysis: The iron center facilitates electron transfer processes, enabling the activation of substrates and the formation of reaction intermediates.

    Biological Systems: The compound can interact with biomolecules, influencing enzyme activity and cellular processes through coordination with active sites or metal ion transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(II): Similar structure but with iron in the +2 oxidation state.

    ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)cobalt(III): Cobalt analog with similar coordination chemistry.

    ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)copper(II): Copper analog with distinct redox properties.

Uniqueness

    Oxidation State: The +3 oxidation state of iron in ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) provides unique redox properties compared to its +2 counterparts.

    Ligand Coordination: The presence of both amino and carboxylate groups in the ligand allows for versatile coordination modes and reactivity.

    Applications: The compound’s specific properties make it suitable for a wide range of applications, from catalysis to biomedical research, distinguishing it from similar compounds.

Properties

Molecular Formula

C8H6FeNO5

Molecular Weight

251.98 g/mol

IUPAC Name

2-aminoterephthalate;iron(3+);hydroxide

InChI

InChI=1S/C8H7NO4.Fe.H2O/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);;1H2/q;+3;/p-3

InChI Key

IOCNCYBKRUIJCA-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[OH-].[Fe+3]

Origin of Product

United States

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